Coenzyme A, S-acetate, trisodium salt (9CI) Coenzyme A, S-acetate, trisodium salt (9CI) Acetyl-coenzyme A (acetyl-CoA), the thioester of CoA and acetic acid, is a pivotal molecule in biological systems. Foremost, it serves as a source of carbon for the Krebs cycle, for the synthesis of fatty acids, and for isoprenoid-based protein modifications. Acetyl-CoA also serves as an intermediate in oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria. It is an essential cofactor or substrate for acetyltransferases and acyltransferases, as in the post-translational modification of proteins and in the synthesis of the neurotransmitter acetylcholine.

Brand Name: Vulcanchem
CAS No.: 102029-73-2
VCID: VC2063623
InChI: InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);
SMILES: CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Molecular Formula: C23H38N7NaO17P3S
Molecular Weight: 832.6 g/mol

Coenzyme A, S-acetate, trisodium salt (9CI)

CAS No.: 102029-73-2

Cat. No.: VC2063623

Molecular Formula: C23H38N7NaO17P3S

Molecular Weight: 832.6 g/mol

* For research use only. Not for human or veterinary use.

Coenzyme A, S-acetate, trisodium salt (9CI) - 102029-73-2

Specification

CAS No. 102029-73-2
Molecular Formula C23H38N7NaO17P3S
Molecular Weight 832.6 g/mol
Standard InChI InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);
Standard InChI Key XGCDESRMLMCTPI-UHFFFAOYSA-N
SMILES CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]
Canonical SMILES CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na]

Introduction

Chemical Properties and Identification

Physical and Chemical Characteristics

Coenzyme A, S-acetate, trisodium salt exhibits distinct physical and chemical properties that reflect its complex molecular structure. As a trisodium salt, it appears as a white to off-white powder with excellent water solubility, facilitating its use in aqueous solutions for biochemical applications. The defining chemical feature of this compound is the thioester bond between the sulfhydryl group of coenzyme A and the acetyl group, which represents a high-energy linkage that drives the transfer of the acetyl moiety in enzymatic reactions. This bond is relatively unstable and susceptible to hydrolysis, particularly under alkaline conditions or elevated temperatures, necessitating careful storage practices . The compound contains multiple functional groups including phosphates, amide linkages, a nucleotide portion, and the critical thioester bond, each contributing to its biochemical versatility . These structural features enable it to interact specifically with various enzymes and acceptor molecules, fulfilling its diverse roles in metabolism and cellular regulation.

Analytical Identification Methods

Several analytical methods are employed to identify and quantify Coenzyme A, S-acetate, trisodium salt in research settings. High-performance liquid chromatography (HPLC) represents a primary technique for both identification and purity assessment, typically utilizing reverse-phase columns with UV detection at 254-260 nm, which corresponds to the absorption maximum of the adenine portion of the molecule . Mass spectrometry provides another powerful identification tool, allowing precise determination of molecular weight and structural confirmation through fragmentation patterns . For structure elucidation and verification, nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about atomic arrangements and bonding patterns. Additionally, enzymatic assays that measure the compound's activity as a substrate for specific enzymes offer functional identification methods. These analytical approaches, often used in combination, ensure accurate identification and quality assessment of Coenzyme A, S-acetate, trisodium salt for research applications.

Table of Chemical Properties

PropertyValueSource
Chemical NameCoenzyme A, S-acetate, trisodium salt (9CI)
CAS Number102029-73-2
Molecular FormulaC23H38N7NaO17P3S
Molecular Weight832.5606 - 875.52 g/mol
Physical AppearanceWhite to off-white powder
InChI1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1
InChI KeyHNLIOWFIXSPFEC-WLYMNMRISA-M
SMILES NotationO=C(NCCSC(=O)C)CCNC(=O)C(C(COP(=O)(OP(=O)(OCC1OC(C(C1OP(=O)(O)O)O)n1cnc2c1ncnc2N)O)O)(C)C)O.[Na]
SolubilityHighly water-soluble
Storage Conditions-20°C
Associated Human GenesCHAT(1103), HAT1(8520), KAT2A(2648), KAT2B(8850), KAT5(10524)

Biological Functions

Role in Metabolic Pathways

Coenzyme A, S-acetate, trisodium salt serves as a central metabolic intermediate, participating in numerous biochemical pathways essential for cellular function. In carbohydrate metabolism, it represents the link between glycolysis and the citric acid cycle, carrying the acetyl groups derived from pyruvate oxidation into the cycle for energy production. In the citric acid cycle itself, the acetyl group combines with oxaloacetate to form citrate, initiating a series of reactions that generate reduced coenzymes (NADH and FADH2) for ATP production through oxidative phosphorylation. Beyond energy metabolism, this compound plays crucial roles in fatty acid synthesis, where it provides both the initial substrate and the two-carbon units for chain elongation. It also participates in fatty acid oxidation, where long-chain fatty acids are degraded to acetyl-CoA units that enter the citric acid cycle. Additionally, it serves as an essential intermediate in cholesterol biosynthesis, amino acid metabolism, and ketone body formation during fasting or carbohydrate restriction. This extensive involvement in interconnected metabolic pathways positions Coenzyme A, S-acetate, trisodium salt as a metabolic hub that coordinates carbon flow according to cellular needs.

Energy Metabolism Under Stress Conditions

Under energy stress conditions such as fasting or diabetes, Coenzyme A, S-acetate, trisodium salt assumes specialized roles in metabolic adaptation. Recent research findings indicate that during these conditions, the liver converts acetyl-CoA to acetate, which can then serve as an alternative energy source for extrahepatic tissues, including the brain. This metabolic adaptation represents a crucial survival mechanism, allowing organisms to maintain energy homeostasis despite fluctuating nutrient availability. The compound's involvement in ketone body synthesis becomes particularly important during prolonged fasting, where acetyl-CoA units derived from fatty acid oxidation are converted to ketone bodies in the liver for export to other tissues, especially the brain, which cannot directly utilize fatty acids for energy. Additionally, acetyl-CoA levels serve as a gauge of cellular energy status, influencing multiple regulatory pathways through mechanisms including protein acetylation and allosteric enzyme regulation. These adaptations highlight the critical role of Coenzyme A, S-acetate, trisodium salt in maintaining metabolic flexibility and energy homeostasis under varying physiological conditions.

Acetylation Reactions and Gene Regulation

Beyond its classical metabolic roles, Coenzyme A, S-acetate, trisodium salt functions as the primary acetyl donor for protein acetylation reactions that regulate diverse cellular processes . Particularly significant is its role in histone acetylation, where specific acetyltransferases use acetyl-CoA to modify histone proteins, altering chromatin structure and accessibility for transcription . This creates a direct link between metabolic state (reflected in acetyl-CoA availability) and gene expression patterns, allowing cells to adjust their transcriptional programs according to nutritional status . The genes associated with this compound, including human genes like CHAT, HAT1, KAT2A, KAT2B, and KAT5, encode various acetyltransferases that catalyze specific acetylation reactions using acetyl-CoA as the substrate . Research has revealed that thousands of non-histone proteins also undergo acetylation, affecting their function, stability, localization, and interactions . These acetylation events, mediated by acetyl-CoA, constitute a widespread regulatory mechanism that fine-tunes cellular processes according to metabolic state, highlighting the compound's significance beyond its traditional metabolic functions.

Research Findings

Metabolic Signaling and Regulation

Recent studies have significantly expanded our understanding of Coenzyme A, S-acetate, trisodium salt as a metabolic signaling molecule . Research has established that beyond its role as a metabolic intermediate, acetyl-CoA functions as a critical signaling molecule that communicates cellular nutritional status to regulatory mechanisms. The nuclear concentration of acetyl-CoA directly influences histone acetylation patterns, creating a mechanism by which metabolic state affects gene expression . This connection between metabolism and epigenetic regulation represents a fundamental pathway through which cells adapt their transcriptional programs to changing nutritional environments . Studies have also revealed that acetyl-CoA levels influence enzyme activities through allosteric regulation and post-translational modifications, providing additional layers of metabolic control. Furthermore, research has uncovered dynamic changes in acetyl-CoA compartmentalization between cytosol, mitochondria, and nucleus, with important implications for pathway regulation and cellular adaptation. These findings collectively highlight the sophisticated regulatory roles of Coenzyme A, S-acetate, trisodium salt beyond its traditional metabolic functions, positioning it as a central coordinator of cellular responses to nutritional and environmental changes.

Advances in Preparation and Analysis Methods

Significant advances have been made in the preparation and analysis of Coenzyme A, S-acetate, trisodium salt for research applications. Enzymatic synthesis methods have been refined to improve yield and purity, typically involving the reaction between coenzyme A and acetyl phosphate catalyzed by phosphotransacetylase. These enzymatic approaches offer advantages in terms of specificity and stereoselectivity compared to chemical synthesis methods. Purification techniques have also evolved, with ion exchange chromatography serving as the primary method, leveraging the charged nature of the molecule due to its phosphate groups. More sophisticated analytical methods have been developed for accurate quantification and characterization of the compound in complex biological samples. Additionally, stable isotope-labeled versions of acetyl-CoA have become valuable tools for metabolic flux analysis and tracing studies, allowing researchers to track the fate of acetyl groups through various metabolic pathways. These methodological advances have enhanced our ability to study the compound's roles in various biological contexts, contributing to our growing understanding of its diverse functions in metabolism and cellular regulation.

Table of Key Research Findings

Research AreaKey FindingsImplicationsSource
Metabolic SignalingAcetyl-CoA serves as a metabolic signal linking nutrition to gene expression through histone acetylationConnects metabolism directly to epigenetic regulation
Energy Stress AdaptationLiver converts acetyl-CoA to acetate during fasting or diabetes, providing alternative energy source for extrahepatic tissuesCritical for survival during nutrient limitation
Protein AcetylationAcetyl-CoA functions as the acetyl donor for modification of thousands of proteins, affecting their function and regulationCreates a widespread regulatory mechanism responsive to metabolic state
Enzyme RegulationSpecific acetyltransferases (CHAT, HAT1, KAT2A, KAT2B, KAT5) utilize acetyl-CoA for targeted acetylation reactionsEnables precise regulation of cellular processes through selective acetylation
Metabolic IntegrationAcetyl-CoA serves as a convergence point for carbohydrate, lipid, and protein metabolismCoordinates carbon flow across multiple metabolic pathways
Method DevelopmentEnzymatic synthesis using phosphotransacetylase with ion exchange chromatography purification provides high-quality compound for researchEnables reliable production for biochemical and biomedical research

Preparation and Applications

Synthesis and Purification Methods

The preparation of Coenzyme A, S-acetate, trisodium salt for research applications typically involves enzymatic synthesis followed by purification steps designed to yield a high-purity product. The enzymatic approach commonly employs the reaction between coenzyme A and acetyl phosphate catalyzed by phosphotransacetylase, which facilitates the transfer of the acetyl group to form the characteristic thioester bond. This reaction typically proceeds under controlled conditions (pH ~7.0-7.5, temperature ~30-37°C) to maintain enzyme activity and prevent degradation. Following synthesis, purification via ion exchange chromatography represents the primary method for isolating the compound, taking advantage of the negatively charged phosphate groups that bind to anion exchange resins. Elution is performed using salt gradients, with the target compound eluting at specific salt concentrations. Additional purification steps may include gel filtration chromatography and, for high-purity applications, reverse-phase HPLC. The purified compound is typically converted to the trisodium salt form through careful pH adjustment and may undergo lyophilization to produce a stable powder suitable for storage and distribution.

Research and Biochemical Applications

Coenzyme A, S-acetate, trisodium salt serves as an essential reagent in numerous research applications spanning biochemistry, molecular biology, and biomedical investigations . It functions as a substrate in assays measuring the activity of enzymes involved in acetyl-CoA metabolism, including citrate synthase, acetyl-CoA carboxylase, and various acetyltransferases . These assays are critical for research in metabolic disorders, cancer metabolism, and drug discovery, where alterations in acetyl-CoA utilization may indicate disease states or therapeutic responses. The compound also serves as a tool for investigating acetylation-dependent cellular processes, including histone modifications that influence gene expression patterns . In metabolic engineering applications, it functions as both a precursor and analytical target in efforts to optimize production pathways for biofuels, pharmaceuticals, and other valuable biochemicals. Additionally, it serves as a standard in analytical methods for metabolomics and fluxomics, where accurate quantification of acetyl-CoA and related metabolites provides insights into cellular metabolic states. The compound's central role in metabolism makes it an invaluable research tool for elucidating the complex relationships between nutrition, metabolism, and cellular function.

Related Compounds and Comparative Analysis

Structural Analogs and Derivatives

Coenzyme A, S-acetate, trisodium salt belongs to a family of acyl-CoA compounds that share the common coenzyme A structure but differ in the acyl group attached to the sulfhydryl terminus . Notable structural analogs include succinyl-CoA (containing a four-carbon dicarboxylic acid group), which plays distinct roles in the citric acid cycle and heme synthesis . According to the available search results, Succinyl Coenzyme A Sodium Salt (CAS 108347-97-3) has a molecular formula of C25H41N7NaO19P3S and molecular weight of 891.6 g/mol, reflecting its larger acyl group compared to acetyl-CoA . Other important derivatives include propionyl-CoA (three-carbon), butyryl-CoA (four-carbon), and longer-chain acyl-CoAs involved in fatty acid metabolism. Each derivative has unique metabolic functions determined by its specific acyl group, though all share the common coenzyme A scaffold that enables their participation in thioester-based reactions. Free coenzyme A itself (without an acyl group) serves as the precursor for these various derivatives and functions as an acyl group acceptor in numerous metabolic reactions. The diversity of these structural analogs highlights the versatility of the coenzyme A structure in facilitating a wide range of metabolic processes.

Table of Comparative Properties

PropertyCoenzyme A, S-acetate, trisodium saltSuccinyl Coenzyme A Sodium SaltFree Coenzyme A
CAS Number102029-73-2108347-97-385-61-0
Molecular FormulaC23H38N7NaO17P3SC25H41N7NaO19P3SC21H36N7O16P3S
Molecular Weight832.5606 - 875.52 g/mol891.6 g/mol~767.5 g/mol
Acyl GroupAcetyl (2-carbon)Succinyl (4-carbon dicarboxylic)None
Primary Metabolic RolesEntry point to citric acid cycle, fatty acid synthesis, histone acetylationIntermediate in citric acid cycle, precursor in heme synthesisAcyl group carrier and transferase cofactor
Research ApplicationsMetabolic studies, enzymatic assays, acetylation reactionsTCA cycle research, heme synthesis studiesSubstrate for acyl-CoA synthesis, transferase reactions
Storage Recommendations-20°C-20°C-20°C
Physical FormWhite to off-white powderWhite to off-white crystalline solidWhite powder
SolubilityHighly water-solubleSoluble in PBS (pH 7.2): 10 mg/mlWater-soluble
Source (General information)

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